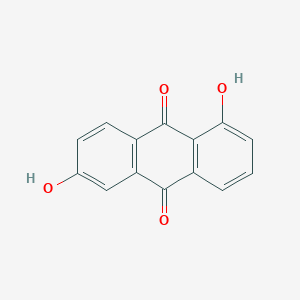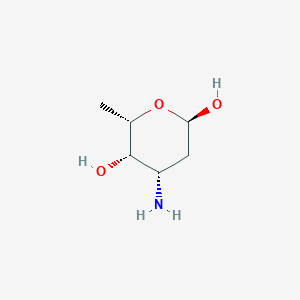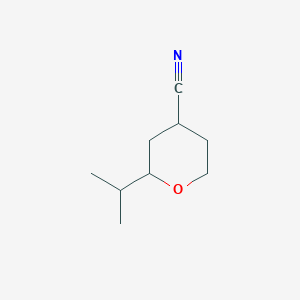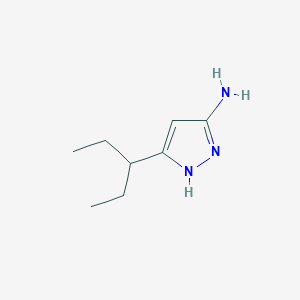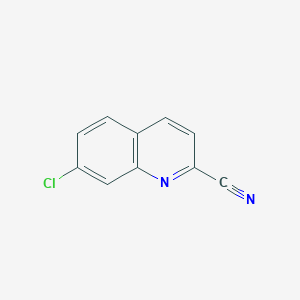
7-Chloroquinoline-2-carbonitrile
Descripción general
Descripción
7-Chloroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of 7-Chloroquinoline-2-carbonitrile and its derivatives involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-2-carbonitrile consists of a quinoline ring system, which is a useful scaffold to develop bioactive molecules used as anticancer, antimalarial, and antimicrobials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Chloroquinoline-2-carbonitrile include the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3 .Physical And Chemical Properties Analysis
7-Chloroquinoline-2-carbonitrile has a molecular weight of 188.61 . More detailed physical and chemical properties were not found in the papers retrieved.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
7-Chloroquinoline-2-carbonitrile derivatives are pivotal in various synthetic methods and chemical reactions. These reactions include transformations involving chloro substituents and cyano groups, leading to the production of biologically active compounds (Mekheimer et al., 2019).
Spectroscopic and Photophysical Studies
A study on a fluorescent compound containing 7-chloroquinoline-2-carbonitrile revealed detailed insights into its structural, spectroscopic, electronic, and photophysical properties. This included investigations on NMR spectra, electrostatic surface potential analysis, and nonlinear optical properties (Singh et al., 2017).
Antibacterial and Antioxidant Activities
Novel 7-chloroquinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Compounds synthesized from 7-chloroquinoline-2-carbonitrile showed promising results against various bacterial strains and demonstrated strong antioxidant activity (Abdi et al., 2021).
Corrosion Inhibition
Quinoline derivatives, including those based on 7-chloroquinoline-2-carbonitrile, have been analyzed for their effectiveness as corrosion inhibitors. Studies have focused on their adsorption properties and efficiency in protecting metals like mild steel in acidic environments (Singh et al., 2016).
Safety and Hazards
Direcciones Futuras
The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs highlight the potential of these compounds in the development of new bioactive molecules . The findings of the in vitro antibacterial and molecular docking analysis suggest that certain derivatives of 7-Chloroquinoline-2-carbonitrile might be considered for further analysis as antibacterial and anticancer drugs .
Mecanismo De Acción
Target of Action
Quinoline derivatives, a group to which 7-chloroquinoline-2-carbonitrile belongs, have been known to exhibit various biological and pharmaceutical activities .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinoline derivatives, in general, have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, suggesting a range of potential molecular and cellular effects .
Propiedades
IUPAC Name |
7-chloroquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGBKCFMNZQBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65482-29-3 | |
| Record name | 7-chloroquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)

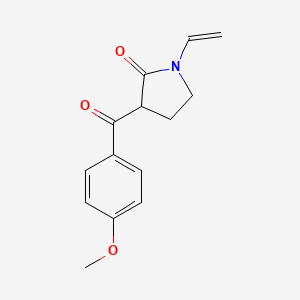
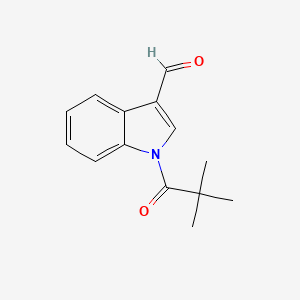
![Tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B1641969.png)

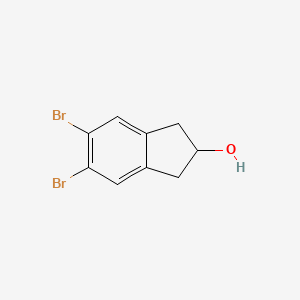
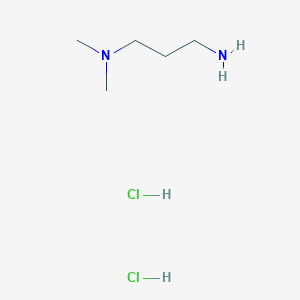
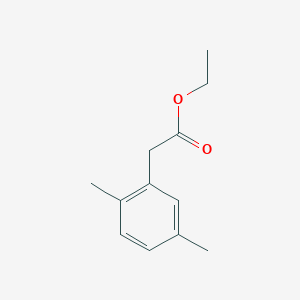
![1-[(E)-but-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1641982.png)
